(+)-Cedrol;alpha-Cedrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

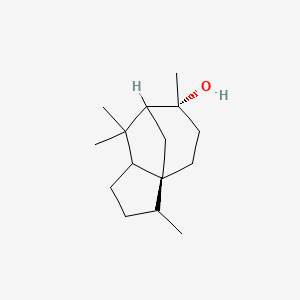

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

(1S,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3/t10?,11?,12?,14-,15+/m1/s1 |

InChI Key |

SVURIXNDRWRAFU-ZFFQGIBWSA-N |

Isomeric SMILES |

CC1CCC2[C@]13CC[C@@](C(C3)C2(C)C)(C)O |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O |

Origin of Product |

United States |

Nomenclature and Stereoisomeric Forms of the Chemical Compound

(+)-Cedrol belongs to the cedrane (B85855) class of sesquiterpenoids. foodb.ca Its systematic IUPAC name is (1S,2R,5S,7R,8R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹⁵]undecan-8-ol. nih.gov The molecule possesses a complex tricyclic structure with multiple stereocenters, giving rise to several stereoisomers. scentree.co The most prevalent and frequently studied form is the dextrorotatory enantiomer, (+)-Cedrol, which is the form predominantly found in nature. scentree.co

Other stereoisomers include epi-cedrol, isocedrol, and funebrol. nist.gov These isomers differ in the spatial arrangement of their atoms and, consequently, may exhibit distinct physical and biological properties. The specific three-dimensional structure of (+)-Cedrol, including its methyl groups and tertiary alcohol functional group, is critical to its chemical and biological interactions.

Table 1: Chemical and Physical Properties of (+)-Cedrol

| Property | Value |

| Molecular Formula | C₁₅H₂₆O nist.govlabeffects.com |

| Molecular Weight | 222.37 g/mol nih.gov |

| CAS Number | 77-53-2 nist.govlabeffects.com |

| Appearance | White crystals scentree.co |

| Odor | Woody, balsamic labeffects.com |

| Melting Point | 86 to 87 °C (187 to 189 °F; 359 to 360 K) wikipedia.org |

| Boiling Point | 273 °C (523 °F; 546 K) wikipedia.org |

| Solubility | Soluble in alcohol chemicalbook.com |

| logP | 3.53 foodb.ca |

Biosynthetic Pathways and Engineering of + Cedrol Production

Native Biosynthetic Routes of Sesquiterpenoids

The biosynthesis of (+)-cedrol, a naturally occurring sesquiterpene alcohol, originates from fundamental precursor molecules through a series of intricate enzymatic reactions within the broader pathway of sesquiterpenoid synthesis.

Precursor Compounds and Enzymatic Transformations (e.g., Farnesyl Pyrophosphate)

The journey to (+)-cedrol begins with the universal C5 isoprene (B109036) units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These building blocks are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.comtaylorfrancis.comrsc.org The condensation of two molecules of IPP with one molecule of DMAPP is catalyzed by farnesyl pyrophosphate synthase (FPPS), yielding the C15 compound, farnesyl pyrophosphate (FPP). mdpi.comwikipedia.org

FPP stands as a critical branch-point intermediate, serving as the direct precursor to all sesquiterpenes, a vast and diverse class of over 200 different ring structures. wikipedia.orgbrainkart.com The cyclization of FPP is a pivotal step, initiated by the cleavage of the diphosphate (B83284) group to form a farnesyl cation. researchgate.net This highly reactive intermediate can then undergo a cascade of cyclizations and rearrangements, leading to the formation of the various sesquiterpene skeletons. brainkart.comresearchgate.net In some instances, the farnesyl cation can first isomerize to a nerolidyl cation, which then serves as the substrate for further cyclization reactions. researchgate.net

Characterization of Key Biosynthetic Enzymes (e.g., Epi-cedrol Synthase)

The specific cyclization of FPP to form the cedrane (B85855) skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases. A key enzyme identified in the biosynthesis of cedrol-related compounds is epi-cedrol synthase (ECS). nih.govontosight.aiwikipedia.org This enzyme, isolated from Artemisia annua (annual wormwood), has been cloned and characterized. nih.gov

The epi-cedrol synthase from A. annua is a 63.5 kDa protein comprising 547 amino acids. nih.gov When expressed in Escherichia coli, this recombinant enzyme primarily catalyzes the conversion of FPP into 8-epi-cedrol. nih.govontosight.ai The reaction mechanism involves the diphosphate-lyase activity on (2E,6E)-farnesyl diphosphate. ontosight.aiwikipedia.org Interestingly, while 8-epi-cedrol is the major product (96% of the oxygenated sesquiterpenes), the enzyme also produces a small amount of cedrol (B397079) (4%), along with several olefinic sesquiterpenes like α-cedrene and β-cedrene. nih.govexpasy.org The enzyme exhibits optimal activity at a pH of 8.5-9.0 and requires Mg²⁺ as a cofactor. nih.govwikipedia.org

Heterologous Biosynthesis via Metabolic Engineering Approaches

The low abundance of (+)-cedrol in its natural sources has driven the development of metabolic engineering strategies to produce this valuable compound in microbial hosts. nih.gov

Engineering of Microbial Host Systems for Sesquiterpenol Production (e.g., Escherichia coli, Saccharomyces cerevisiae)

Both the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered for the production of sesquiterpenoids, including precursors to (+)-cedrol. nih.govsysbio.senih.gov These microorganisms are favored as production platforms due to their well-understood genetics, rapid growth, and established fermentation technologies. mdpi.comnih.gov

In E. coli, the native MEP pathway is utilized to provide the IPP and DMAPP precursors. nih.gov Engineering efforts focus on expressing a heterologous sesquiterpene synthase, such as epi-cedrol synthase, to convert the endogenously produced FPP into the desired product. nih.gov

Saccharomyces cerevisiae is another robust host for producing sesquiterpenes. mdpi.comsysbio.se Its native MVA pathway serves as the source of FPP. mdpi.com Strategies for engineering S. cerevisiae often involve the overexpression of genes within the MVA pathway to increase the precursor supply, coupled with the introduction of the target sesquiterpene synthase. nih.govresearchgate.net

Strategies for Enhanced (+)-Cedrol Yields

To improve the economic viability of microbial production, various metabolic engineering strategies are employed to boost the final titer of (+)-cedrol and related sesquiterpenes.

A key strategy for enhancing production is to increase the flux through the upstream biosynthetic pathway, thereby providing more precursor molecules for the final synthesis steps.

In E. coli, the MEP pathway can be a bottleneck. nih.govresearchgate.net Metabolic control analysis has identified 1-deoxy-D-xylulose-5-phosphate synthase (Dxs) and 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG) as key enzymes that limit the flux through the pathway. nih.govnih.gov Overexpression of dxs can significantly increase the production of terpenoids. nih.gov Additionally, co-expression of isopentenyl diphosphate isomerase (idi) can help balance the ratio of IPP and DMAPP, which can otherwise become a limiting factor. nih.govresearchgate.net

In S. cerevisiae, a common approach is to overexpress a truncated form of HMG-CoA reductase (tHMG1), a rate-limiting enzyme in the MVA pathway. nih.govresearchgate.net Another effective strategy is to downregulate the expression of squalene (B77637) synthase (ERG9), which diverts FPP away from the desired sesquiterpene pathway towards sterol biosynthesis. nih.govresearchgate.net Furthermore, creating fusion proteins that link FPP synthase (FPPS) directly to the sesquiterpene synthase can enhance product formation by channeling the substrate directly to the active site of the second enzyme, thereby increasing catalytic efficiency. nih.gov For instance, a fusion of Santalum album FPPS and Artemisia annua epi-cedrol synthase has been shown to improve epi-cedrol production. nih.gov

Interactive Table: Key Enzymes in (+)-Cedrol and Precursor Biosynthesis

| Enzyme | Abbreviation | Function | Organism of Origin (for characterized examples) |

| Farnesyl Pyrophosphate Synthase | FPPS | Catalyzes the formation of Farnesyl Pyrophosphate (FPP) from IPP and DMAPP. | Saccharomyces cerevisiae, Santalum album |

| Epi-cedrol Synthase | ECS | Catalyzes the cyclization of FPP to form primarily 8-epi-cedrol. | Artemisia annua |

| 1-deoxy-D-xylulose-5-phosphate synthase | Dxs | Key regulatory enzyme in the Methylerythritol Phosphate (MEP) pathway. | Escherichia coli |

| HMG-CoA Reductase | HMG1 | Rate-limiting enzyme in the Mevalonate (MVA) pathway. | Saccharomyces cerevisiae |

| Squalene Synthase | ERG9 | Competes for FPP, diverting it to sterol biosynthesis. | Saccharomyces cerevisiae |

Interactive Table: Engineered Microbial Strains for Sesquiterpenoid Production

| Host Organism | Engineering Strategy | Target Product(s) | Reported Titer |

| Escherichia coli | Expression of FPPS-ECS fusion protein | epi-cedrol | 1.084 ± 0.09 mg/L |

| Saccharomyces cerevisiae | Overexpression of MVA pathway genes, downregulation of ERG9, expression of various terpene synthases | α-santalene, α-humulene, δ-guaiene, α-guaiene, β-eudesmol | Up to 101.7 ± 6.9 mg/L |

| Saccharomyces cerevisiae | Overexpression of CnVS, tHMG1, and fusion of CnVS-ERG20; downregulation of ERG9 | (+)-valencene | 217.95 mg/L |

Overexpression of Rate-Limiting Enzymes (e.g., HMG-CoA Reductase, Farnesyl Pyrophosphate Synthase)

A primary strategy to enhance the production of sesquiterpenes, including (+)-Cedrol, is to increase the intracellular supply of their universal precursor, farnesyl pyrophosphate (FPP). This is often achieved by overexpressing the genes that code for rate-limiting enzymes in the upstream isoprenoid biosynthesis pathway.

HMG-CoA Reductase (HMGR) is a critical regulatory enzyme in the mevalonate (MVA) pathway, which is a common source of isoprenoid precursors in eukaryotes like yeast. nih.govnih.gov HMGR catalyzes the conversion of HMG-CoA to mevalonate and is subject to significant feedback control, making it a major bottleneck in the pathway. nih.govyoutube.com By overexpressing the gene for HMGR, the metabolic flux towards mevalonate and subsequent isoprenoids can be substantially increased. nih.gov For instance, research in Saccharomyces cerevisiae demonstrated that overexpressing the HMGR gene was the most effective strategy among several tested pathway genes for boosting the production of various prenyl alcohols derived from FPP and its precursors. nih.gov This modification led to significant increases in the titers of farnesol, nerolidol, and geranylgeraniol. nih.gov

| Host Organism | Engineered Enzyme | Product | Titer (mg/L) |

| Saccharomyces cerevisiae | HMG-CoA Reductase | Farnesol (FOH) | 145.7 |

| Saccharomyces cerevisiae | HMG-CoA Reductase | Nerolidol (NOH) | 98.8 |

| Saccharomyces cerevisiae | HMG-CoA Reductase | Geranylgeraniol (GGOH) | 2.46 |

This table presents data on the production of various prenyl alcohols in a Saccharomyces cerevisiae transformant overexpressing the HMG-CoA reductase gene, cultivated in a 5-liter bench-scale jar fermenter for 7 days. nih.gov

Farnesyl Pyrophosphate Synthase (FPPS) is another pivotal enzyme for (+)-Cedrol production. nih.gov It catalyzes the final steps in the synthesis of the C15 FPP molecule by condensing two molecules of isopentenyl pyrophosphate (IPP) with one molecule of dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org As FPPS directly produces the immediate precursor for all sesquiterpenes, its activity level is crucial for determining the maximum possible yield of (+)-Cedrol. nih.gov Enhancing the expression of FPPS ensures that the five-carbon building blocks (IPP and DMAPP) are efficiently converted into the necessary C15 backbone, thereby channeling metabolic resources directly toward sesquiterpene synthesis.

Fusion Protein Expression Approaches for Optimized Metabolic Flux

A more sophisticated metabolic engineering technique involves the creation of fusion proteins to optimize metabolic flux and minimize the loss of intermediates. nih.gov This approach physically links two or more sequential enzymes in a biosynthetic pathway. The proximity of the active sites is believed to facilitate a phenomenon known as substrate channeling, where the product of the first enzyme is directly transferred to the active site of the second enzyme without diffusing into the cytosol. nih.gov This can increase catalytic efficiency, reduce the metabolic burden, and prevent the diversion of intermediates into competing pathways. nih.gov

This strategy has been successfully applied to the production of epi-cedrol, a stereoisomer of cedrol. In one study, a bifunctional fusion enzyme was constructed by linking the farnesyl pyrophosphate synthase from Santalum album (SaFPPS) with the epi-cedrol synthase from Artemisia annua (AaECS). nih.govnih.gov The two enzymes were joined by a short peptide linker (GSGGS). nih.gov

| Engineering Strategy | Host Organism | Plasmid Configuration | Product | Titer (mg/L) |

| Co-expression | E. coli | Mixed Plasmids (pRSETB-FPPS and pET28a-ECS) | epi-Cedrol | 1.002 ± 0.07 |

| Fusion Protein | E. coli | Fusion Plasmid (pET32a-FPPS-ECS) | epi-Cedrol | 1.084 ± 0.09 |

This table compares the production titers of epi-cedrol in recombinant E. coli strains. One strain harbors two separate plasmids for the expression of FPPS and ECS, while the other contains a single plasmid expressing the FPPS-ECS fusion protein. nih.govnih.gov

Structural analysis suggests that the secondary structure and relative positioning of the functional domains in the fusion enzyme are significant for its catalytic properties. nih.gov This approach effectively creates a micro-reactor that channels the FPP precursor directly to the epi-cedrol synthase, showcasing a powerful method for optimizing the biosynthesis of valuable sesquiterpenes. nih.gov

Total Synthesis Methodologies for Cedrane Sesquiterpenoids

The synthesis of the cedrane framework, characterized by a tricyclo[5.3.1.01,5]undecane core, has been a subject of extensive research. researchgate.net Various approaches have been devised, showcasing the ingenuity of modern organic synthesis.

Stereoselective Synthetic Routes

A key challenge in the total synthesis of (+)-Cedrol is the precise control of its multiple stereocenters. Early total syntheses of (±)-cedrol laid the groundwork for subsequent stereoselective approaches. acs.orgacs.orgacs.orgacs.org One notable strategy involves an intramolecular Diels-Alder reaction of an alkyl cyclopentadiene (B3395910), which establishes the tricyclic core with a degree of stereocontrol. cdnsciencepub.com This approach, while producing a racemic mixture of cedrol and cedrene (B97730), demonstrated a direct and potentially adaptable route to related tricyclic systems. cdnsciencepub.com

Further advancements have focused on achieving high levels of stereoselectivity. For instance, a highly stereocontrolled total synthesis of cedrane sesquiterpenes has been developed, utilizing a cascade [5+2] cycloaddition/etherification reaction to construct the complex tetracyclic framework present in some derivatives. researchgate.net These methods often employ chiral catalysts or auxiliaries to guide the stereochemical outcome of key bond-forming reactions.

Intramolecular Diels-Alder Reactions in Cedrol Synthesis

The intramolecular Diels-Alder (IMDA) reaction has proven to be a powerful tool in the synthesis of cedrol and its congeners. cdnsciencepub.comcdnsciencepub.comacs.orgcapes.gov.brorganicreactions.org This reaction involves the cycloaddition of a diene and a dienophile that are tethered together within the same molecule, leading to the formation of the characteristic tricyclic system in a single, efficient step. cdnsciencepub.comorganicreactions.org

A total synthesis of racemic cedrol and cedrene highlights the utility of this approach. cdnsciencepub.comcdnsciencepub.com The key step involves the intramolecular cycloaddition of an alkyl cyclopentadiene to form a tricyclic olefin. cdnsciencepub.com This intermediate is then further elaborated through oxidation and ring expansion to yield cedrone, a precursor to both cedrol and cedrene. cdnsciencepub.comcdnsciencepub.com The stereochemical constraints of the tether connecting the diene and dienophile often lead to a high degree of stereoselectivity in the cyclization process. cdnsciencepub.com

Synthesis of Related Cedrane Isomers (e.g., allo-Cedrol, Cedrene, Juniperanol)

The synthetic strategies developed for cedrol have been extended to the synthesis of its various isomers, each presenting unique structural challenges.

allo-Cedrol (Khusiol): The first stereoselective total synthesis of (±)-allo-cedrol, which possesses a tricyclo[5.2.2.01,5]undecane framework, has been reported. rsc.orgcapes.gov.br This complex synthesis involved a multi-step sequence starting from a methoxytricyclododecenone derivative. rsc.org

Cedrene: Cedrene, another prominent cedrane sesquiterpenoid, exists as two isomers, α-cedrene and β-cedrene. wikipedia.org Numerous total syntheses of cedrene have been developed, often employing different strategic bond disconnections and key reactions. libretexts.orgnih.gov These include approaches based on biogenetic-type cyclizations, free radical cyclizations, and the Pauson-Khand reaction. libretexts.orgnih.gov For example, an intramolecular Khand annulation has been used to efficiently construct the tricyclic carbon skeleton of cedrene from a monocyclic precursor. nih.gov Another approach utilized a photocycloaddition reaction as a key step. researchgate.net

Juniperanol: The first total synthesis of juniperanol, the enantiomer of α-cedrol, has been accomplished. nih.gov This synthesis features a stereoselective gold-catalyzed Ohloff-type propargylic ester rearrangement and a carbocationic cascade reaction. nih.gov

A method for the synthesis of cedrene cis-diol has also been patented, involving the regioselective and stereospecific epoxidation of α-cedrene, followed by isomerization, hydroxylation, and reduction steps. polimi.it

Synthetic Modifications and Derivative Generation of (+)-Cedrol

The natural abundance of (+)-Cedrol makes it an attractive starting material for the synthesis of novel derivatives with potentially useful biological activities. foreverest.net

Derivatization Strategies for Structure-Activity Relationship Studies

To explore the therapeutic potential of cedrol, researchers have synthesized libraries of derivatives to establish structure-activity relationships (SAR). nih.gov This involves systematically modifying different parts of the cedrol molecule and evaluating the impact of these changes on its biological activity. For example, the hydroxyl group of cedrol can be esterified or etherified to produce a range of analogs. These studies are crucial for identifying the key structural features responsible for a compound's biological effects and for guiding the design of more potent and selective molecules. nih.gov

Design and Synthesis of Functionalized Cedrol Derivatives (e.g., JAK3 Inhibitors)

A significant area of research has been the development of cedrol derivatives as inhibitors of Janus kinase 3 (JAK3). nih.govdntb.gov.uadntb.gov.ua The JAK-STAT signaling pathway plays a critical role in immune responses and inflammatory diseases, making JAK3 a promising therapeutic target. nih.govfrontiersin.org

Researchers have synthesized a series of novel cedrol derivatives and screened them for their ability to inhibit JAK kinases. nih.gov In one study, 27 new derivatives were synthesized using chloroacetic acid and acryloyl chloride as linking agents. nih.gov Through in vitro screening, one compound was identified as a potent and dose-dependent inhibitor of LPS-induced p-JAK3 secretion. nih.gov These findings suggest that functionalized cedrol derivatives could serve as a promising scaffold for the development of new JAK3 inhibitors for the treatment of conditions like rheumatoid arthritis. nih.govfrontiersin.org

Historical Context of Scientific Investigation of the Chemical Compound

The scientific journey of (+)-Cedrol began with its identification as a key component of cedarwood oil. Early research efforts were primarily focused on its isolation, chemical characterization, and determining its presence in various plant species. The distinctive woody scent of cedarwood oil, largely attributable to cedrol (B397079), made it a subject of interest for the fragrance and perfume industries. scentree.co

The first characterization of cedrol dates back to the early 20th century, and by the 1930s, it was commercially available in a purified crystalline form. scentspiracy.com The total synthesis of racemic cedrol and cedrene (B97730) was later achieved, with a key step involving an intramolecular Diels-Alder reaction. cdnsciencepub.comcdnsciencepub.com

More recent scientific investigations have expanded to explore the biosynthesis of cedrol and its isomers. The biosynthesis in plants proceeds through the cyclization of farnesyl diphosphate (B83284) (FPP), a common precursor for isoprenoids, catalyzed by sesquiterpene synthases. For instance, epi-cedrol synthase has been identified in plants like Artemisia annua. Researchers have also explored metabolic engineering techniques to enhance the production of cedrol and related compounds in microbial hosts. nih.gov

Mechanistic Investigations of + Cedrol S Biological Activities

Anticancer Mechanisms of (+)-Cedrol

(+)-Cedrol's anticancer activity is not attributed to a single mode of action but rather a coordinated assault on various cellular processes that are fundamental to cancer progression. The compound has been shown to induce programmed cell death, halt the cell division cycle, interfere with DNA repair mechanisms, and modulate critical signaling pathways that govern cell growth and survival.

(+)-Cedrol is a potent inducer of apoptosis, a form of programmed cell death, in cancer cells through the activation of both intrinsic and extrinsic pathways. nih.govacs.org The intrinsic, or mitochondrial, pathway is triggered by (+)-Cedrol through the activation of the pro-apoptotic protein BID and the subsequent activation of caspase-9 and caspase-3. frontiersin.org This process is further supported by the inhibition of anti-apoptotic proteins such as Bcl-2, Bcl-XL, and XIAP. frontiersin.org Evidence suggests that (+)-Cedrol's induction of apoptosis is dependent on the activation of the intrinsic mitochondrial pathway. acs.org

In addition to the intrinsic pathway, (+)-Cedrol also activates the extrinsic pathway of apoptosis. nih.gov This is achieved through the upregulation of FasL, which leads to the activation of caspase-8. nih.gov The concurrent activation of both the intrinsic (Bax/caspase-9) and extrinsic (FasL/caspase-8) pathways culminates in effective apoptotic cell death in cancer cells. nih.govnih.gov

Table 1: Effect of (+)-Cedrol on Apoptosis-Related Proteins

| Protein | Role in Apoptosis | Effect of (+)-Cedrol |

|---|---|---|

| BID | Pro-apoptotic | Activation frontiersin.org |

| Bax | Pro-apoptotic | Increased ratio to Bcl-2 acs.org |

| Caspase-9 | Initiator caspase (intrinsic) | Activation acs.orgfrontiersin.org |

| Caspase-3 | Effector caspase | Activation acs.orgfrontiersin.org |

| FasL | Death ligand (extrinsic) | Upregulation nih.gov |

| Caspase-8 | Initiator caspase (extrinsic) | Activation nih.gov |

| Bcl-2 | Anti-apoptotic | Inhibition frontiersin.org |

| Bcl-XL | Anti-apoptotic | Inhibition frontiersin.org |

| XIAP | Anti-apoptotic | Inhibition frontiersin.org |

| PARP | Apoptosis marker | Enhanced activation acs.org |

A significant aspect of (+)-Cedrol's anticancer mechanism is its ability to induce cell cycle arrest, primarily at the G0/G1 phase. nih.govnih.gov This halt in the cell cycle progression prevents cancer cells from replicating. In colorectal cancer cells, treatment with (+)-Cedrol resulted in a time- and dose-dependent increase in the percentage of cells in the G0/G1 phase. medsci.org For instance, in HT-29 cells, the G0/G1 population increased from 56.23% to 72.12% with increasing dosage. medsci.org Similarly, in A549 lung cancer cells, (+)-Cedrol treatment led to a significant accumulation of cells in the G0/G1 phase. researchgate.net

This G0/G1 arrest is orchestrated by the modulation of key cell cycle regulatory proteins. nih.gov Research has shown that (+)-Cedrol downregulates the expression of cyclin-dependent kinase 4 (CDK4) and cyclin D1, proteins essential for the G1 to S phase transition. nih.govmedsci.org Furthermore, it has been observed to increase the expression of p-p53 and p21, and decrease levels of p-Rb, CDK2, cyclin A, and cyclin B1, further contributing to the cell cycle blockade. medsci.org

Table 2: Impact of (+)-Cedrol on Cell Cycle Distribution in HT-29 Cells

| Treatment | Percentage of Cells in G0/G1 Phase |

|---|---|

| Control | 56.23% |

| (+)-Cedrol (increasing dosage) | Up to 72.12% |

(+)-Cedrol has been shown to influence the DNA damage response in cancer cells, particularly in the context of combination therapy. When used alongside the chemotherapeutic agent temozolomide (TMZ) in glioblastoma cells, (+)-Cedrol enhances DNA damage. acs.orgnih.gov This combination treatment leads to a more significant induction of apoptosis compared to either drug alone. acs.org The mechanism involves the activation of the intrinsic apoptotic pathway in response to the DNA damage. acs.org Furthermore, (+)-Cedrol has been reported to stimulate the accumulation of intracellular reactive oxygen species (ROS), which can trigger DNA damage and activate the DNA damage response signaling pathway. researchgate.net

A crucial component of (+)-Cedrol's anticancer activity is its ability to suppress pro-survival signaling pathways, most notably the PI3K/Akt/mTOR pathway. frontiersin.orgmedsci.org This pathway is frequently overactive in many cancers, promoting cell proliferation and survival. (+)-Cedrol has been shown to inhibit the levels of phosphorylated Akt (pAKT), phosphorylated ERK (pERK), and phosphorylated mTOR (pmTOR) in human leukemia K562 and colon cancer HT-29 cells. frontiersin.orgnih.gov By downregulating this pathway, (+)-Cedrol effectively curtails the signals that encourage cancer cell growth. In non-small cell lung carcinoma cells, (+)-Cedrol's induction of apoptosis is linked to the reduction of phosphorylated PI3K and Akt levels. scispace.com The combination of (+)-Cedrol with temozolomide in glioblastoma cells also leads to a greater suppression of cell proliferation through the regulation of the AKT and MAPK signaling pathways. acs.orgnih.gov

(+)-Cedrol exerts its anticancer effects by modulating the expression of several key proteins involved in cancer cell proliferation, survival, and drug resistance.

MGMT: In glioblastoma cells, (+)-Cedrol has been found to reduce the expression of O6-methylguanine-DNA-methyltransferase (MGMT), a protein associated with resistance to chemotherapeutic agents like temozolomide. acs.orgnih.gov

MCM proteins: (+)-Cedrol has been shown to inhibit the expression of minichromosome maintenance (MCM) proteins (MCM2, MCM3, MCM4, MCM6, MCM7) in human colorectal cancer HT29 cells and lung carcinoma A549 cells. nih.govresearchgate.net MCM proteins are essential for DNA replication, and their downregulation contributes to the inhibition of cell proliferation. nih.gov

Cyclin D1: As a critical regulator of the G1 phase of the cell cycle, the downregulation of Cyclin D1 by (+)-Cedrol is a key mechanism in inducing G0/G1 arrest in colorectal cancer cells. nih.govnih.govmedsci.org It has also been observed to be remarkably inhibited in leukemia K562 and colon cancer HT-29 cells. nih.gov

c-Myc: The expression of the oncoprotein c-Myc is also significantly inhibited by (+)-Cedrol in both K562 and HT29 cell lines, further contributing to the suppression of cancer cell proliferation. nih.gov

Table 3: Modulation of Cancer-Related Proteins by (+)-Cedrol

| Protein | Function | Effect of (+)-Cedrol | Cancer Cell Line(s) |

|---|---|---|---|

| MGMT | DNA repair, drug resistance | Reduced expression | Glioblastoma acs.orgnih.gov |

| MCM proteins | DNA replication | Downregulation | HT29, A549 nih.govresearchgate.net |

| Cyclin D1 | Cell cycle progression (G1/S) | Downregulation | Colorectal cancer, K562, HT29 nih.govmedsci.orgnih.gov |

| c-Myc | Oncogene, cell proliferation | Inhibition | K562, HT29 nih.gov |

A novel mechanism of (+)-Cedrol's anticancer activity involves the destabilization of plasma membrane lipid rafts. frontiersin.org These specialized membrane microdomains are crucial for various cellular signaling processes, including cell proliferation. (+)-Cedrol causes a redistribution of cholesterol and sphingomyelin from these rafts, disrupting their integrity. frontiersin.orgnih.gov This disruption leads to two significant downstream effects: the increased production of ceramides and the inhibition of membrane-bound NADPH oxidase 2 activity. frontiersin.orgnih.gov The accumulation of ceramides, which are known to be pro-apoptotic lipids, contributes to the induction of cell death. nih.govmdpi.com This ability to disrupt lipid rafts classifies (+)-Cedrol as a natural lipid raft-disrupting agent and represents a key aspect of its growth inhibition mechanism in cancer cells. frontiersin.org

Reactive Oxygen Species (ROS) Generation and Nox2 Activity Modulation

(+)-Cedrol, a natural sesquiterpene alcohol, has been shown to modulate oxidative stress through various mechanisms, including the inhibition of key enzymes involved in the production of reactive oxygen species (ROS). Research indicates that cedrol (B397079) can suppress cell proliferation in human cancer cell lines by destabilizing plasma membrane lipid rafts. This disruption leads to a cascade of downstream effects, including the inhibition of membrane-bound NADPH oxidase 2 (Nox2) enzyme activity nih.gov. Nox enzymes are critical in cellular signaling, but their overactivity can lead to excessive ROS production and subsequent cellular damage.

Interestingly, the effect of cedrol on ROS can be context-dependent. While it demonstrates an inhibitory effect on Nox2 in human cancer cells, other studies have shown it can induce oxidative stress in certain fungal pathogens nih.govmdpi.com. In the fungus Phellinus noxius, cedrol treatment led to a significant increase in intracellular ROS content, suggesting a pro-oxidant effect that contributes to its antifungal activity mdpi.com. This dual role highlights the complexity of cedrol's interaction with cellular redox systems.

Antifungal Action Mechanisms of (+)-Cedrol

(+)-Cedrol exerts its antifungal activity against pathogens like Phellinus noxius by inducing programmed cell death, or apoptosis. nih.govnih.gov A primary mechanism is the induction of oxidative stress within the fungal cells. nih.govmdpi.com Treatment with cedrol leads to a significant increase in the intracellular content of reactive oxygen species (ROS). nih.govmdpi.com This accumulation of ROS can trigger programmed cell death and cause damage to crucial cellular components, including genomic DNA. nih.gov

The resulting oxidative stress initiates a cascade of events linked to the mitochondrial pathway of apoptosis. nih.govnih.gov Cedrol treatment has been shown to reduce the mitochondrial membrane potential and increase mitochondrial membrane permeability in fungi. nih.govmdpi.com This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and subsequently caspase-3, initiating a caspase cascade that culminates in apoptosis. nih.govnih.gov Evidence of this apoptotic process includes DNA fragmentation, which has been confirmed through gel electrophoresis and TUNEL staining in cedrol-treated fungi. nih.govnih.gov

A key aspect of (+)-Cedrol's antifungal mechanism is its ability to disrupt the integrity of the fungal cell membrane. nih.govnih.gov Scanning electron microscopy studies have revealed that treatment with cedrol causes significant morphological changes to fungal hyphae, including deformation and rupture. nih.govnih.gov This damage to the cell membrane leads to the leakage of intracellular contents, ultimately contributing to fungal cell death. nih.gov The antifungal efficacy of cedrol has been demonstrated to be potent; for instance, against P. noxius, it exhibited a stronger inhibitory concentration (IC50) than the reference drug triflumizole. nih.govnih.gov

| Fungus | Compound | IC50 (Inhibitory Concentration) |

|---|---|---|

| Phellinus noxius | (+)-Cedrol | 15.7 µg/mL nih.govnih.gov |

| Phellinus noxius | Triflumizole (Reference Drug) | 32.1 µg/mL nih.govnih.gov |

Fungi are capable of metabolizing and transforming chemical compounds, a process known as biotransformation. Research has shown that certain fungi can biotransform derivatives of cedrol. For example, the fungus Aspergillus niger has been used to carry out the biotransformation of cedramber (cedrol methyl ether), a fragrance compound derived from cedrol. tandfonline.com This process yielded hydroxylated cedrol derivatives, specifically 12β-hydroxy cedrol and 3β-hydroxy cedrol. tandfonline.com Similarly, Aspergillus niger can biotransform cedryl formate, another derivative, into an 8-cedren-3β-ol derivative. dergipark.org.trhacettepe.edu.tr These reactions demonstrate the ability of fungal enzyme systems to modify the cedrol skeleton, which is a form of detoxification and metabolism by the microorganism. This process is part of a broader field where microbial systems are used to create new derivatives of existing molecules. frontiersin.org

Hair Growth Promotion Mechanisms of (+)-Cedrol

Oxidative stress is recognized as a significant factor that can disrupt the homeostasis of hair follicles, leading to hair loss. nih.gov (+)-Cedrol has been identified as a promising agent for promoting hair growth, and one of its key mechanisms is the amelioration of oxidative stress on hair follicles. nih.govmatilda.science In studies using models of alopecia areata induced by cyclophosphamide, cedrol treatment was shown to lessen hair follicle damage. nih.gov By reducing the impact of oxidative stress, cedrol helps to promote the proliferation of hair follicle cells, which is essential for healthy hair growth. nih.govmatilda.science This protective effect against oxidative damage helps to reverse the characteristics of alopecia areata and supports the regeneration of hair. nih.gov

Enzyme Inhibition and Metabolic Interactions of (+)-Cedrol

(+)-Cedrol, a bioactive sesquiterpene alcohol found in the essential oil of cedar, has been the subject of investigations into its interactions with key metabolic enzymes and biological signaling molecules. nih.govnih.gov These studies reveal specific inhibitory actions that underscore its potential to modulate physiological and pharmacological processes.

Research using human liver microsomes has demonstrated that (+)-Cedrol exhibits potent and selective inhibitory effects on certain cytochrome P450 (CYP) enzymes, which are crucial for metabolizing a wide variety of xenobiotics, including many therapeutic drugs. nih.govelsevierpure.com

(+)-Cedrol was identified as a potent competitive inhibitor of CYP2B6-mediated bupropion hydroxylase. nih.govresearchgate.net Its inhibition constant (Ki) was determined to be 0.9 μM, a value comparable to that of thioTEPA, a known selective CYP2B6 inhibitor. researchgate.net This indicates a strong potential for interaction with drugs metabolized by this particular enzyme.

Furthermore, (+)-Cedrol significantly inhibited CYP3A4-mediated midazolam hydroxylation, with a Ki value of 3.4 μM. nih.govresearchgate.net While it markedly affects CYP3A4, its inhibitory action on other CYP isoforms is less pronounced. nih.gov Studies have shown that (+)-Cedrol and a related compound, thujopsene, only weakly inhibit CYP2C8, CYP2C9, and CYP2C19 activities. nih.govelsevierpure.com At a concentration of 100 μM, (+)-Cedrol had negligible inhibitory effects on CYP1A2, CYP2A6, and CYP2D6 activities. nih.govresearchgate.net These findings highlight the specific nature of (+)-Cedrol's interaction with the CYP450 system, with its most potent effects directed at CYP2B6 and CYP3A4. nih.gov

Table 1: Inhibitory Effect of (+)-Cedrol on Human Cytochrome P450 Isoforms

| CYP450 Isoform | Substrate | Inhibition Potency | Inhibition Constant (Ki) |

|---|---|---|---|

| CYP2B6 | Bupropion | Potent Competitive Inhibitor | 0.9 μM researchgate.net |

| CYP3A4 | Midazolam | Marked Inhibitor | 3.4 μM researchgate.net |

| CYP2C8 | - | Weak Inhibitor | - |

| CYP2C9 | - | Weak Inhibitor | - |

| CYP2C19 | - | Weak Inhibitor | - |

| CYP1A2 | - | Negligible at 100 μM | - |

| CYP2A6 | - | Negligible at 100 μM | - |

| CYP2D6 | - | Negligible at 100 μM | - |

Data sourced from studies on human liver microsomes. nih.govresearchgate.net

(+)-Cedrol is recognized as a well-known antagonist of the Platelet-Activating Factor (PAF). nih.gov PAF is a potent phospholipid mediator involved in a variety of physiological processes, including inflammation, platelet aggregation, and anaphylaxis. patsnap.com Its actions are mediated through binding to a specific G-protein coupled receptor (GPCR) on the plasma membrane of various cell types. nih.gov

The antagonistic activity of (+)-Cedrol involves blocking the interaction between PAF and its receptor, thereby preventing the downstream signaling cascades that lead to inflammatory and thrombotic responses. patsnap.com This mechanism of action has led to the use of (+)-Cedrol as a positive control in experiments comparing PAF antagonist activity. nih.gov

Gastrointestinal System Modulatory Effects of (+)-Cedrol

Recent research has explored the effects of (+)-Cedrol on the gastrointestinal system, particularly its role in maintaining the integrity of the intestinal epithelial barrier. This barrier is critical for preventing the passage of harmful substances from the gut lumen into the bloodstream. researchgate.net

Studies utilizing Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for the intestinal epithelial barrier, have shown that (+)-Cedrol can enhance intestinal barrier function. One of the key findings is that (+)-Cedrol promotes an increase in adenosine triphosphate (ATP) content, which supports the energy-dependent processes of enterocyte proliferation. researchgate.net This proliferation is essential for the continuous renewal and repair of the intestinal lining. The compound was also found to inhibit the proliferation of HT-29, another colorectal cancer cell line. nih.gov

The physical integrity of the intestinal barrier is largely dependent on tight junctions, which are complex protein structures that seal the space between adjacent epithelial cells. nih.gov Inflammatory conditions can disrupt this barrier by reducing the expression of key tight junction proteins. researchgate.net

Research has demonstrated that (+)-Cedrol can counteract the inflammation-induced decrease in the messenger ribonucleic acid (mRNA) expression of crucial tight junction proteins. researchgate.net Specifically, it helps to sustain the mRNA levels of Zonula Occludens-1 (ZO-1), Occludin, and Claudin-1. researchgate.net By maintaining the expression of these genes, (+)-Cedrol supports the structural and functional integrity of the intestinal epithelial barrier. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| (+)-Cedrol;alpha-Cedrol |

| β-cedrene |

| Thujopsene |

| Bupropion |

| Midazolam |

| ThioTEPA |

| Platelet-Activating Factor (PAF) |

| Zonula Occludens-1 (ZO-1) |

| Occludin |

| Claudin-1 |

Structure Activity Relationship Sar Studies of + Cedrol and Its Derivatives

Correlations Between Chemical Structure and Observed Biological Activity

Recent research has focused on modifying the structure of (+)-Cedrol to enhance its therapeutic properties, particularly its anti-inflammatory effects. A significant study involved the synthesis of 27 new derivatives of cedrol (B397079), where structural modifications were systematically introduced to probe their inhibitory activity against Janus kinase 3 (JAK3), a key enzyme in inflammatory signaling pathways. nih.gov

The core structure of cedrol was modified, primarily at the hydroxyl group, using intermediates like chloroacetic acid and acryloyl chloride to introduce new functionalities. nih.gov The biological activity of these derivatives was then assessed, revealing important correlations between specific structural changes and their JAK3 inhibitory potential. For instance, the introduction of certain aromatic and heterocyclic moieties led to a significant variation in inhibitory activity. This systematic approach allowed for the identification of derivatives with improved potency compared to the parent compound, (+)-Cedrol.

The anti-inflammatory and analgesic properties of cedrol have been demonstrated in various animal models. nih.govresearchgate.netscienceopen.com Studies have shown that cedrol can reduce paw edema and arthritis scores in rats with complete Freund's adjuvant-induced arthritis. nih.govresearchgate.netscienceopen.com Furthermore, it has been observed to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-1β, and modulate oxidative stress markers. nih.govresearchgate.netscienceopen.comnih.gov These observed biological activities form the basis for the rationale behind designing cedrol derivatives with potentially enhanced anti-inflammatory effects.

Identification of Pharmacophoric Features and Key Functional Groups

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For (+)-Cedrol, reverse pharmacophore mapping has been employed to predict its potential protein targets and understand its mechanism of action. mdpi.comnih.govresearchgate.net

This computational approach involves screening the 3D structure of (+)-cedrol against a database of pharmacophore models of known protein binding sites. nih.gov The results of such analyses have predicted that (+)-cedrol may interact with several kinases, which aligns with the experimental findings of its derivatives inhibiting JAK3. nih.govmdpi.comnih.gov

The key pharmacophoric features of the tricyclic sesquiterpenoid scaffold of (+)-cedrol include:

A central hydrophobic core, which is characteristic of many sesquiterpenes and contributes to its interaction with hydrophobic pockets in target proteins.

A strategically positioned hydroxyl group, which can act as a hydrogen bond donor or acceptor. The modifications at this site in the synthesized derivatives highlight its importance in modulating biological activity. nih.gov

The spatial arrangement of these features is critical for the specific interactions with biological targets. The rigid, compact structure of the cedrol backbone provides a fixed scaffold upon which functional groups are displayed in a precise orientation.

Derivative Design for Enhanced Specificity and Potency

Building upon the understanding of its SAR and pharmacophoric features, researchers have rationally designed and synthesized derivatives of (+)-Cedrol to improve its therapeutic profile. A notable example is the development of novel JAK3 inhibitors based on the cedrol scaffold. nih.gov

The design strategy involved the following key steps:

Intermediate Ligand Synthesis: Chloroacetic acid and acryloyl chloride were used as intermediate ligands to functionalize the hydroxyl group of cedrol. This created reactive sites for the subsequent attachment of various chemical moieties. nih.gov

Introduction of Diverse Moieties: A library of 27 derivatives was synthesized by introducing a range of substituents. These included different aromatic rings, heterocyclic systems, and aliphatic chains. The aim was to explore a wide chemical space and identify groups that could enhance binding affinity and selectivity for JAK3. nih.gov

Biological Screening: The newly synthesized compounds were screened for their in vitro inhibitory effects on JAK kinases. This screening led to the identification of several derivatives with significant inhibitory activity. nih.gov

Among the synthesized compounds, compound 22 emerged as a particularly potent inhibitor of lipopolysaccharide (LPS)-induced phosphorylation of JAK3, demonstrating a dose-dependent effect. nih.gov This successful example of derivative design underscores the potential of (+)-Cedrol as a valuable scaffold for developing novel therapeutic agents.

| Compound | Description of Modification | Observed Activity |

| (+)-Cedrol | Parent Compound | Moderate biological activity |

| Derivative 22 | Specific modification using chloroacetic acid and acryloyl chloride as intermediates | Potent, dose-dependent inhibition of LPS-induced p-JAK3 secretion nih.gov |

| Other Derivatives (1, 3-21, 23-28) | Various modifications at the hydroxyl group | Varied inhibitory effects on JAK kinases nih.gov |

Computational Approaches in Structure-Activity Relationship Analysis

Computational tools play an increasingly important role in modern drug discovery and SAR analysis. In the study of (+)-Cedrol and its derivatives, several computational approaches have been utilized to complement experimental work.

Reverse Pharmacophore Mapping: As mentioned earlier, this technique has been instrumental in identifying potential biological targets for (+)-cedrol by comparing its 3D structure to a library of known pharmacophores. mdpi.comnih.govresearchgate.net This approach provides valuable hypotheses for experimental validation and can guide the selection of biological assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Technology: While an experimental technique, HTRF is a high-throughput screening method that relies on computational analysis of the fluorescence signal to quantify kinase inhibition. This method was used to evaluate the inhibitory effects of the 27 cedrol derivatives on JAK kinases, offering a more convenient and stable alternative to traditional methods. nih.gov

These computational and high-throughput screening methods accelerate the process of identifying lead compounds and refining their structures to enhance desired biological activities. The integration of these in silico and in vitro techniques is a powerful strategy in the development of new drugs based on natural products like (+)-Cedrol.

Advanced Analytical Methodologies in + Cedrol Research

Chromatographic and Spectroscopic Techniques for Characterization and Quantification

The precise identification and quantification of (+)-Cedrol are fundamental to its study. Researchers employ a combination of chromatographic and spectroscopic methods to achieve this.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like (+)-Cedrol. phcog.comspectroscopyonline.com This method separates components of a mixture in the gas phase, which are then ionized and identified based on their mass-to-charge ratio. usda.govamazonaws.com GC-MS has been extensively used to determine the chemical composition of essential oils containing (+)-Cedrol, such as those from Juniperus species. nih.gov The technique allows for the identification of numerous volatile compounds within an essential oil, with studies successfully identifying major components like α-pinene, sabinene, and cedrol (B397079) itself. nih.govnifdc.org.cnpraannaturals.com For instance, in an analysis of Virginia Cedar essential oil, GC-MS identified 21 compounds, with cedrol being a major constituent at 26.58%. nifdc.org.cn The process typically involves injecting the sample into the GC, where it is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer, where they are fragmented and detected, providing a unique spectral fingerprint for identification. phcog.comspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of (+)-Cedrol. nih.govacs.orgacs.org Both ¹H NMR and ¹³C NMR are utilized to elucidate the connectivity of atoms within the molecule. nih.govacs.org Complete and unambiguous ¹H NMR chemical shift assignments for (+)-Cedrol and related compounds have been established through advanced techniques like iterative full spin analysis. nih.gov This level of structural detail is crucial for confirming the identity of the compound isolated from natural sources. researchgate.net Furthermore, NMR-based metabolomic analysis can be employed to investigate the metabolic changes in biological systems, such as Caco-2 cells, upon treatment with cedrol. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for analyzing less volatile compounds or for samples in a liquid matrix. nih.govnih.gov While GC-MS is more common for volatile compounds like cedrol, LC-MS can be used, for instance, in analyzing biological fluids to detect the presence of the compound or its metabolites. phcog.com This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer for detection.

These analytical methods are often used in concert to provide a comprehensive characterization of (+)-Cedrol.

Table 1: Chromatographic and Spectroscopic Techniques in (+)-Cedrol Research

| Technique | Application in (+)-Cedrol Research | Key Findings/Capabilities |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of (+)-Cedrol in essential oils and other volatile samples. phcog.comspectroscopyonline.comnih.gov | Enables separation and identification of multiple volatile components. usda.govamazonaws.com Confirmed (+)-Cedrol as a major component in various essential oils. nifdc.org.cnpraannaturals.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the (+)-Cedrol molecule. nih.govacs.orgacs.org | Provides unambiguous assignment of ¹H and ¹³C chemical shifts. nih.gov Used to confirm the identity of isolated (+)-Cedrol. researchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of (+)-Cedrol and its metabolites in biological samples. phcog.comnih.gov | Suitable for less volatile compounds and liquid matrices. nih.gov |

Cellular and Molecular Biology Assays for Mechanistic Elucidation

Understanding the biological effects of (+)-Cedrol at the cellular and molecular level requires a suite of specialized assays.

Flow Cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. In (+)-Cedrol research, it has been instrumental in studying the compound's effects on the cell cycle and apoptosis. nih.govnih.govnih.gov For example, studies have shown that (+)-Cedrol can induce cell cycle arrest at the G0/G1 phase in colorectal cancer cells (HT-29 and CT-26). nih.govnih.gov Flow cytometry analysis with propidium iodide (PI) staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). nih.govnih.gov Furthermore, this technique can detect apoptosis by identifying an increase in the sub-G1 cell population, which represents cells with fragmented DNA. nih.govresearchgate.net

Western Blotting is a widely used technique to detect specific proteins in a sample. This method has been crucial in elucidating the molecular pathways affected by (+)-Cedrol. nih.govnih.govresearchgate.net Research has demonstrated that (+)-Cedrol can modulate the expression of key proteins involved in cell cycle regulation and apoptosis. nih.govnih.gov For instance, western blot analysis revealed that (+)-Cedrol treatment can decrease the expression of cell cycle regulators like CDK4 and cyclin D1. nih.gov It also showed an increased expression of proteins involved in both the extrinsic (FasL/caspase-8) and intrinsic (Bax/caspase-9) apoptosis pathways. nih.govnih.gov The technique has also been used to show that cedrol can inhibit the phosphorylation of proteins in signaling pathways such as ERK, p38 MAPK, and Akt. researchgate.net

Homogeneous Time-Resolved Fluorescence (HTRF) detection technology is a versatile assay platform used in drug discovery to study biomolecular interactions. nih.govceltarys.comnih.gov HTRF combines fluorescence resonance energy transfer (FRET) with time-resolved measurement, resulting in a highly sensitive and robust assay. celtarys.comrevvity.comsemanticscholar.org While specific applications in (+)-Cedrol research are not extensively detailed in the provided context, HTRF assays are well-suited for studying kinase activity, G-protein coupled receptors, and quantifying biomarkers, all of which could be relevant to the mechanisms of action of (+)-Cedrol. nih.govrevvity.com

Table 2: Cellular and Molecular Biology Assays in (+)-Cedrol Research

| Assay | Application in (+)-Cedrol Research | Key Findings/Capabilities |

| Flow Cytometry | Analysis of cell cycle progression and apoptosis. nih.govnih.govnih.gov | Quantifies cell populations in different cell cycle phases. nih.govnih.gov Detects apoptotic cells through sub-G1 peak analysis. nih.govresearchgate.net |

| Western Blotting | Detection and quantification of specific proteins to elucidate signaling pathways. nih.govnih.govresearchgate.net | Revealed modulation of cell cycle regulators (CDK4, Cyclin D1) and apoptosis-related proteins (caspases, Bax). nih.govnih.gov Showed inhibition of key signaling proteins (p-ERK, p-Akt). researchgate.net |

| Homogeneous Time-Resolved Fluorescence (HTRF) | Potential for high-throughput screening and mechanistic studies of molecular interactions. nih.govceltarys.comnih.gov | Highly sensitive and robust for studying various drug targets like kinases and GPCRs. nih.govrevvity.com |

In Vitro and Ex Vivo Model Systems for Functional Investigations

The functional effects of (+)-Cedrol are investigated using a variety of in vitro and ex vivo model systems. These models provide a controlled environment to study the compound's biological activities.

In Vitro Models primarily consist of cultured cell lines. A significant portion of (+)-Cedrol research has been conducted using various cancer cell lines to investigate its anti-cancer properties. nih.govnih.gov Human colorectal cancer cell lines such as HT-29 and CT-26 have been used to demonstrate that (+)-Cedrol can inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis. nih.govnih.gov The growth inhibitory effects have also been observed in human leukemia K562 cells. nih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined in these cell lines. For example, the IC50 values for (+)-Cedrol in HT-29 and CT-26 cells at 48 hours were found to be 138.91 µM and 92.46 µM, respectively. nih.govnih.gov In addition to cancer cells, other cell lines are used to study different biological effects. For instance, human umbilical vein endothelial cells (HUVECs) have been used to investigate the anti-angiogenic effects of cedrol. researchgate.net

Ex Vivo Models involve the use of tissues or cells taken directly from a living organism and studied in an external environment. In the context of (+)-Cedrol research, human neutrophils have been used as an ex vivo model to study the compound's immunomodulatory activity. mdpi.comresearchgate.net Studies have shown that (+)-Cedrol can induce intracellular Ca²⁺ mobilization in human neutrophils and inhibit agonist-induced Ca²⁺ mobilization, suggesting a desensitizing effect. mdpi.comresearchgate.net Furthermore, (+)-Cedrol was found to inhibit fMLF-induced human neutrophil chemotaxis, with an IC50 of 10.6 ± 3.4 µM. mdpi.com These ex vivo studies provide valuable insights into the potential anti-inflammatory effects of (+)-Cedrol. The antiarthritic and antinociceptive effects of cedrol have also been evaluated in a rat model of arthritis. nih.gov Additionally, the combination of cedrol with temozolomide has been investigated in glioblastoma cells both in vitro and in vivo. nih.gov

Table 3: In Vitro and Ex Vivo Models in (+)-Cedrol Research

| Model System | Type | Application in (+)-Cedrol Research | Key Findings |

| HT-29 Cells | In Vitro (Human Colorectal Adenocarcinoma) | Investigating anti-cancer effects. nih.govnih.govnih.gov | Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis. nih.govnih.gov |

| CT-26 Cells | In Vitro (Mouse Colon Carcinoma) | Investigating anti-cancer effects. nih.govnih.gov | Inhibition of cell proliferation. nih.govnih.gov |

| K562 Cells | In Vitro (Human Chronic Myelogenous Leukemia) | Investigating anti-cancer effects. nih.gov | Growth inhibition. nih.gov |

| Human Neutrophils | Ex Vivo | Studying immunomodulatory and anti-inflammatory effects. mdpi.comresearchgate.net | Induction of intracellular Ca²⁺ mobilization and inhibition of chemotaxis. mdpi.comresearchgate.net |

Ecological and Inter Species Roles of + Cedrol Chemical Ecology

Role as a Semiochemical in Inter-Organismal Chemical Communication

(+)-Cedrol functions as a semiochemical, a chemical substance released by an organism that affects the behavior of other individuals. nih.gov Semiochemicals are central to chemical communication and are broadly divided into two classes: pheromones, which mediate intraspecific communication (between members of the same species), and allelochemicals, which mediate interspecific communication (between different species). plantprotection.plresearchgate.net

Allelochemicals are further categorized based on which organism benefits from the interaction:

Allomones: Benefit the emitter but not the receiver. An example is a chemical repellent used for defense. plantprotection.pl

Kairomones: Benefit the receiver but not the emitter. For instance, a predator may detect a chemical cue from its prey. plantprotection.plyoutube.com

Synomones: Benefit both the emitter and the receiver, as seen in the relationship between flowering plants and their pollinators. youtube.com

(+)-Cedrol demonstrates multiple roles within this framework. When it acts as an insect repellent, for example in deterring ants, it is functioning as an allomone, protecting the plant or the source of the compound. plantprotection.plnih.gov Conversely, when it attracts gravid female mosquitoes to a potential egg-laying site, it acts as a kairomone from the perspective of the mosquito, which exploits the chemical cue for its reproductive benefit. nih.govplantprotection.plspringermedizin.de The use of such compounds allows organisms to navigate their environment, locate resources, find mates, and avoid threats. nih.govbioprotectionportal.com

Interactions with Odorant-Binding Proteins and Olfactory Receptors

The perception of (+)-cedrol, like other semiochemicals, is initiated by its interaction with specific proteins in the olfactory systems of animals. The initial step involves odorant-binding proteins (OBPs), which are small, soluble proteins found in the mucus of vertebrates and the sensillum lymph of insects. nih.govfrontiersin.org OBPs are thought to capture hydrophobic odorant molecules like (+)-cedrol from the air and transport them to olfactory receptors (ORs) located on the dendrites of olfactory neurons. nih.govfrontiersin.org

This interaction has been specifically detailed in the giant panda (Ailuropoda melanoleuca). A study on the panda's olfactory system identified several OBPs in its nasal mucus. pnas.orgnih.gov One of these proteins, designated AimelOBP3 , was found to bind with high affinity to (+)-cedrol. pnas.org This strong interaction suggests a specific and biologically relevant role for (+)-cedrol in the panda's chemical perception.

In insects, the olfactory system is similarly complex, with a large family of OBPs and ORs contributing to a sophisticated sense of smell. nih.govmdpi.com While specific receptors for (+)-cedrol have not been fully characterized in all relevant insect species, research on the southern house mosquito, Culex quinquefasciatus, has identified olfactory receptors like CquiOR2 that are highly sensitive to other oviposition attractants, such as indole. scienceopen.com This highlights the principle that specific ORs are tuned to detect key environmental cues, and it is through the binding to such receptors that (+)-cedrol exerts its influence on insect behavior. The activation of these receptors triggers a neural signal that is processed by the brain, leading to a behavioral response, such as attraction or repulsion. frontiersin.org

Influence on Insect Behavior (e.g., Mosquito Oviposition Attractant)

(+)-Cedrol exhibits a marked influence on the behavior of various insects, acting as both a repellent and an attractant depending on the species and context.

As a repellent, cedarwood oil and its component (+)-cedrol have demonstrated significant bioactivity against several arthropod pests. nih.gov For instance, studies have shown that (+)-cedrol is toxic to black-legged tick nymphs (Ixodes scapularis) and that cedarwood oil acts as a significant repellent barrier to red imported fire ants (Solenopsis invicta). nih.gov

Conversely, and of significant ecological and public health interest, (+)-cedrol is a potent oviposition attractant for certain mosquito species. Research has identified (+)-cedrol as the first known oviposition attractant for the primary African malaria vectors, Anopheles gambiae and Anopheles arabiensis. nih.govspringermedizin.de Gravid (pregnant) female mosquitoes are strongly attracted to sites containing cedrol (B397079), which they perceive as suitable for laying their eggs. nih.govspringermedizin.de The natural source of this attractant has been traced to fungi, specifically species of Fusarium (Fusarium falciforme and a member of the Fusarium fujikuroi species complex), which are associated with the rhizomes of the grass Cyperus rotundus found in natural mosquito breeding sites. springermedizin.deresearchgate.net This finding demonstrates a complex tritrophic interaction where the fungus produces the chemical cue that the mosquito uses to locate a suitable environment for its offspring.

| Organism | Behavioral Effect | Role of (+)-Cedrol | Reference |

|---|---|---|---|

| Anopheles gambiae (Malaria Mosquito) | Oviposition Attraction | Kairomone/Attractant | springermedizin.de, nih.gov |

| Ants (e.g., Solenopsis invicta) | Repellency | Allomone/Repellent | nih.gov |

| Ixodes scapularis (Black-legged Tick) | Toxicity | Acaricide | nih.gov |

Role in Mammalian Chemical Communication and Host-Plant Interactions (e.g., Giant Panda)

The role of (+)-cedrol extends to mammalian chemical ecology, most notably in the host-plant interactions of the giant panda. Giant pandas are highly specialized herbivores, feeding almost exclusively on bamboo. pnas.orgnih.gov Their feeding habits and social behaviors, including mating, are heavily reliant on chemical signals. pnas.orgnih.gov

A crucial link between the panda's diet and its chemical communication system involves (+)-cedrol. Research has shown that the concentration of (+)-cedrol and its isomer, epicedrol, is significantly higher in the bamboo consumed by pandas during the spring compared to the winter. pnas.org This seasonal variation in a key volatile compound from their primary food source is directly linked to the panda's olfactory system.

As mentioned previously, a specific odorant-binding protein in the giant panda's nasal mucus, AimelOBP3, exhibits a high binding affinity for (+)-cedrol. pnas.org This suggests that pandas are well-equipped to detect this specific plant volatile. The ability to detect varying levels of (+)-cedrol in bamboo may help the panda identify the most suitable or nutritious bamboo at different times of the year, thus directly influencing its feeding ecology. pnas.org This interaction is a clear example of how a chemical signal from a host plant is perceived at a molecular level to guide the behavior of a mammal. The giant panda's reliance on chemical cues, such as (+)-cedrol from bamboo, is fundamental to its survival, guiding both feeding and potentially social and reproductive activities. pnas.orgnih.govnih.gov

| Factor | Details | Reference |

|---|---|---|

| Host Plant | Bamboo (various species) | pnas.org |

| Key Chemical | (+)-Cedrol | pnas.org |

| Biological Fluid | Nasal Mucus | pnas.org, nih.gov |

| Interacting Protein | Odorant-Binding Protein (AimelOBP3) | pnas.org |

| Ecological Significance | High concentration in spring bamboo; high binding affinity suggests a role in guiding feeding behavior based on seasonal food quality. | pnas.org |

Q & A

Q. What experimental models are commonly used to investigate (+)-Cedrol’s anticancer effects, and how are they standardized?

(+)-Cedrol’s anticancer activity is typically evaluated using in vitro models such as A549 non-small cell lung carcinoma cells (NSCLC) . Standardization involves:

- Cell viability assays : MTT assays to determine IC50 values (e.g., 5.02 µM at 72 hours in A549 cells ).

- Time- and dose-dependence : Testing across 24–72 hours with concentrations ranging from 5–40 µM .

- Control groups : Untreated cells and solvent-only controls to isolate cedrol-specific effects .

- Validation : Parallel experiments with apoptosis markers (e.g., caspase-3) and autophagy indicators (LC3B protein expression ).

Q. What biochemical assays are critical for assessing (+)-Cedrol’s impact on extracellular matrix (ECM) production in fibroblasts?

Key assays include:

- Phosphorylation analysis : Western blotting for ERK1/2, p38 MAPK, and Akt to quantify pathway activation .

- Collagen/elastin quantification : ELISA or spectrophotometric methods (e.g., Sirius Red staining) .

- Dose-response curves : Cedrol concentrations typically tested at 1–50 µM, with optimal ECM stimulation observed at 10–20 µM .

- Controls : Inhibition of MAPK pathways (e.g., using U0126 for ERK) to confirm cedrol’s mechanism .

Advanced Research Questions

Q. How can researchers reconcile (+)-Cedrol’s dual roles in promoting autophagy and apoptosis in cancer cells?

Mechanistic studies require:

- Temporal analysis : Monitoring autophagy (LC3B-II accumulation ) and apoptosis (Annexin V/PI staining ) at sequential time points.

- Pathway inhibition : Using autophagy inhibitors (e.g., chloroquine) to determine if apoptosis is autophagy-dependent .

- Cross-talk evaluation : Co-assessment of mTOR (p-mTOR suppression ) and mitochondrial pathways (JC-1 staining for membrane potential ).

- Contradictions : While cedrol induces autophagy via ULK1 activation , apoptosis may dominate at higher concentrations due to LDH release and caspase activation .

Q. What methodological challenges arise when studying (+)-Cedrol’s anti-angiogenic effects via VEGFR2 signaling?

Key considerations include:

- Model selection : Use of HUVECs for in vitro tube formation assays and DBTRG-05MG glioblastoma cells for tumor-induced angiogenesis .

- Dose specificity : Cedrol’s anti-angiogenic effects at non-toxic doses (e.g., 10–30 µM) versus cytotoxic thresholds (>50 µM) .

- Multi-target analysis : Simultaneous measurement of VEGFR2 phosphorylation, MMP-9 expression, and ERK/NF-κB pathways to avoid oversimplification .

- Contradictory data : Some studies report cedrol suppresses VEGF mRNA , while others note indirect effects via ERK/MAPK inhibition . Resolving this requires CRISPR-based VEGF knockout models to isolate cedrol’s direct targets.

Q. How should researchers design experiments to address discrepancies in (+)-Cedrol’s effects on MAPK pathways across cell types?

Proposed strategies:

- Cell-type profiling : Compare cedrol’s impact on fibroblasts (MAPK activation ) versus cancer cells (MAPK inhibition ).

- Kinase activity assays : Use phospho-specific antibodies for ERK, p38, and JNK in lysates from treated cells .

- Cross-validation : Combine Western blotting with functional assays (e.g., migration scratch tests) to link pathway modulation to phenotypic outcomes .

- Data normalization : Express phosphorylation levels relative to total protein and housekeeping controls (e.g., β-actin ).

Methodological Recommendations

- For autophagy studies : Combine TEM (autophagosome visualization ) with LC3B-II Western blotting and lysosomal inhibitor treatments.

- For ECM research : Validate MAPK activation using kinase inhibitors and correlate with collagen gene expression (e.g., COL1A1 RT-qPCR ).

- For angiogenesis assays : Include VEGF-neutralizing antibodies as controls to distinguish cedrol-specific effects from VEGF autocrine signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.